

Commercial Availability and Technical Guide for **cis-1,2-Diaminocyclohexane**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis-1,2-Diaminocyclohexane**

Cat. No.: **B074578**

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Diaminocyclohexane (CAS RN: 1436-59-5), a key building block in organic and medicinal chemistry, is a colorless to light yellow liquid.^{[1][2]} This diamine is of significant interest due to its role as a precursor in the synthesis of chiral ligands and catalysts for asymmetric synthesis.^{[3][4]} Notably, it is used in the creation of platinum complexes with demonstrated high antitumor activity and in the preparation of multidentate ligands for transition metal complexation.^[3] The commercial availability of **cis-1,2-Diaminocyclohexane** in various grades and quantities makes it an accessible and crucial component for a wide range of research and development applications.

Commercial Suppliers

cis-1,2-Diaminocyclohexane is readily available from a multitude of global suppliers, ranging from large chemical manufacturers to specialized distributors. The purity and available quantities can vary, catering to different research and development needs, from laboratory-scale synthesis to larger pilot-plant productions. Below is a summary of prominent suppliers and the typical grades of **cis-1,2-Diaminocyclohexane** they offer.

Supplier	Available Purity/Grades	Notes
Thermo Fisher Scientific (Acros Organics)	97%	Available in various quantities (e.g., 1g, 5g). [5]
Santa Cruz Biotechnology	Research Grade	Marketed for the synthesis of multidentate ligands. [6]
TCI Chemicals	>97.0% (GC)	Offered as cis-1,2- Cyclohexanediamine. [2]
Sigma-Aldrich (Merck)	Mixture of cis and trans, 99%	While they offer the mixture, sourcing pure cis-isomer may require specific inquiry.
ChemScene	≥97%	Available in various quantities (e.g., 5g, 10g).
ChemicalBook	98%, 99%+ (HPLC)	Lists various suppliers, primarily based in China, with a range of purities. [3]
ECHEMI	Industrial Grade, 99%	A platform connecting multiple suppliers, including Hangzhou Royalchem Co., LTD. [4]
J&H Chemical	Not specified	A supplier based in China.
Synthesis with Catalysts Pvt. Ltd.	Not specified	Offers packaging from 1g up to 25kg, indicating bulk availability.
abcr Gute Chemie	99%	A European supplier.

Technical Specifications

The following table summarizes the key physical and chemical properties of **cis-1,2-Diaminocyclohexane**, compiled from various supplier technical data sheets.

Property	Value	Source(s)
CAS Number	1436-59-5	[6]
Molecular Formula	C ₆ H ₁₄ N ₂	[6]
Molecular Weight	114.19 g/mol	[1][6]
Appearance	Colorless to brown liquid	[1]
Boiling Point	92-93 °C at 18 mmHg	[3]
Density	0.952 g/mL at 25 °C	[3]
Refractive Index	n _{20/D} 1.493	[3]
Purity (by GC)	≥96.0% to >97.0%	[1][2]
Solubility	Soluble in water	

Experimental Protocol: Purity and Isomeric Ratio Analysis by Gas Chromatography (GC)

Objective: To determine the purity of a commercial sample of **cis-1,2-Diaminocyclohexane** and to assess the presence of the trans-isomer impurity using gas chromatography with flame ionization detection (GC-FID). As direct analysis of amines can sometimes lead to peak tailing, derivatization is often employed to improve chromatographic performance.[6]

1. Materials and Reagents:

- **cis-1,2-Diaminocyclohexane** sample
- Trifluoroacetic anhydride (TFAA) (derivatizing agent)
- Dichloromethane (DCM), HPLC grade (solvent)
- Anhydrous Sodium Sulfate
- High-purity Helium or Hydrogen (carrier gas)
- Compressed Air and Hydrogen for FID

2. Instrumentation:

- Gas Chromatograph (e.g., Shimadzu GC-2014 or equivalent) equipped with a Flame Ionization Detector (FID) and an autosampler (e.g., AOC-20i).[3]
- Capillary GC Column: A mid-polarity column is suitable. For potential chiral separation, a specialized chiral column would be necessary. A SHRXI-5MS capillary column (15 m x 0.25 mm ID, 0.25 μ m film thickness) has been used in related analyses.[3]

3. Sample Preparation (Derivatization):

- Accurately weigh approximately 10 mg of the **cis-1,2-Diaminocyclohexane** sample into a clean, dry 10 mL volumetric flask.
- Dissolve the sample in approximately 5 mL of dichloromethane.
- Add 100 μ L of trifluoroacetic anhydride (TFAA) to the solution. This will react with the amine groups to form the more volatile trifluoroacetyl derivatives.
- Gently swirl the flask and allow the reaction to proceed at room temperature for 15-20 minutes.
- Dilute the solution to the 10 mL mark with dichloromethane.
- Transfer a small portion of the derivatized sample to a 2 mL autosampler vial.

4. GC-FID Method Parameters:

Parameter	Setting
Injector	Split/Splitless, operated in split mode (e.g., 50:1 ratio)
Injector Temperature	250 °C
Injection Volume	1 µL
Carrier Gas	Helium or Hydrogen
Flow Rate	1.0 mL/min (constant flow)
Oven Temperature Program	- Initial Temperature: 100 °C, hold for 2 minutes- Ramp: 10 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 minutes
Detector	Flame Ionization Detector (FID)
Detector Temperature	280 °C
Hydrogen Flow	30 mL/min
Air Flow	300 mL/min
Makeup Gas (He or N ₂)	25 mL/min

5. Data Analysis:

- Integrate the peaks in the resulting chromatogram.
- The purity of the **cis-1,2-Diaminocyclohexane** can be calculated based on the area percent of the major peak corresponding to the derivatized cis-isomer.
- The presence of the trans-isomer will be indicated by a separate peak with a different retention time. The relative area of this peak can be used to quantify the isomeric impurity.

Procurement and Quality Verification Workflow

The following diagram illustrates a typical workflow for a researcher procuring **cis-1,2-Diaminocyclohexane** and verifying its quality for use in experimental studies.

[Click to download full resolution via product page](#)

Procurement and Quality Control Workflow for **cis-1,2-Diaminocyclohexane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Diaminocyclohexane, cis- | C6H14N2 | CID 342917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide for cis-1,2-Diaminocyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074578#commercial-availability-and-suppliers-of-cis-1-2-diaminocyclohexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com